2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine
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Overview
Description
2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine is a complex organic compound with the molecular formula C20H12N4 and a molecular weight of 308.34 g/mol . This compound is known for its unique structure, which includes two pyrrole rings attached to a naphthridine core via ethynyl linkages. It has a high boiling point of 645.6°C at 760 mmHg and a density of 1.4 g/cm³ .
Preparation Methods
The synthesis of 2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine typically involves multi-step organic reactions. One common synthetic route includes the Sonogashira coupling reaction, where a naphthridine derivative is coupled with a pyrrole derivative in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often require a base such as triethylamine and a solvent like tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthridine derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced naphthridine derivatives.
Scientific Research Applications
2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of molecular recognition and binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine involves its ability to form hydrogen bonds and π-π interactions with other molecules. These interactions allow it to bind selectively to specific molecular targets, such as proteins or nucleic acids, influencing their function and activity. The compound’s ethynyl linkages and pyrrole rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine include:
2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine: This compound has a similar structure but with slight variations in the naphthyridine core, affecting its chemical properties and reactivity.
1,8-Naphthyridine derivatives: These compounds share the naphthyridine core but differ in the substituents attached to the core, leading to different chemical behaviors and applications.
This compound stands out due to its unique combination of pyrrole rings and ethynyl linkages, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2,7-bis[2-(1H-pyrrol-2-yl)ethynyl]-1,8-naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4/c1-3-16(21-13-1)9-11-18-7-5-15-6-8-19(24-20(15)23-18)12-10-17-4-2-14-22-17/h1-8,13-14,21-22H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOZRRMLVDLGAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C#CC2=NC3=C(C=C2)C=CC(=N3)C#CC4=CC=CN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652479 |
Source
|
Record name | 2,7-Bis[(1H-pyrrol-2-yl)ethynyl]-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
467435-64-9 |
Source
|
Record name | 2,7-Bis[(1H-pyrrol-2-yl)ethynyl]-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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